Cas no 2228869-70-1 (1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene)

1-(3-Bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene is a brominated aromatic compound featuring a methoxymethyl substituent, offering versatile reactivity for synthetic applications. The presence of the 3-bromopropenyl group enables functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, making it valuable in pharmaceutical and material science research. The methoxymethyl moiety enhances solubility in organic solvents, facilitating downstream processing. This compound serves as a key intermediate in the synthesis of complex molecules, particularly in the development of fine chemicals and bioactive compounds. Its well-defined structure ensures consistent performance in multi-step synthetic routes. Suitable for controlled environments, it requires handling under inert conditions due to its reactive bromine functionality.
1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene structure
2228869-70-1 structure
Product name:1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene
CAS No:2228869-70-1
MF:C11H13BrO
MW:241.124322652817
CID:5891635
PubChem ID:165791883

1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene
    • EN300-1918361
    • 2228869-70-1
    • Inchi: 1S/C11H13BrO/c1-9(7-12)11-5-3-10(4-6-11)8-13-2/h3-6H,1,7-8H2,2H3
    • InChI Key: KPJVQNZSSWAOAR-UHFFFAOYSA-N
    • SMILES: BrCC(=C)C1C=CC(COC)=CC=1

Computed Properties

  • Exact Mass: 240.01498g/mol
  • Monoisotopic Mass: 240.01498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų
  • XLogP3: 3.2

1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1918361-5.0g
1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene
2228869-70-1
5g
$3189.0 2023-05-31
Enamine
EN300-1918361-10.0g
1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene
2228869-70-1
10g
$4729.0 2023-05-31
Enamine
EN300-1918361-0.1g
1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene
2228869-70-1
0.1g
$968.0 2023-09-17
Enamine
EN300-1918361-0.25g
1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene
2228869-70-1
0.25g
$1012.0 2023-09-17
Enamine
EN300-1918361-2.5g
1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene
2228869-70-1
2.5g
$2155.0 2023-09-17
Enamine
EN300-1918361-1g
1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene
2228869-70-1
1g
$1100.0 2023-09-17
Enamine
EN300-1918361-1.0g
1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene
2228869-70-1
1g
$1100.0 2023-05-31
Enamine
EN300-1918361-0.05g
1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene
2228869-70-1
0.05g
$924.0 2023-09-17
Enamine
EN300-1918361-5g
1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene
2228869-70-1
5g
$3189.0 2023-09-17
Enamine
EN300-1918361-0.5g
1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene
2228869-70-1
0.5g
$1056.0 2023-09-17

Additional information on 1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene

1-(3-Bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene: A Comprehensive Overview

The compound 1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene, with the CAS number 2228869-70-1, is a highly specialized organic molecule that has garnered significant attention in the fields of synthetic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a brominated propenyl group with a methoxymethyl-substituted benzene ring. The molecule's structure lends itself to a wide range of applications, particularly in the development of advanced materials and bioactive compounds.

Recent studies have highlighted the potential of 1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene as a key intermediate in the synthesis of complex organic molecules. Its brominated propenyl group serves as an excellent site for various nucleophilic substitutions and additions, enabling chemists to build intricate molecular frameworks. For instance, researchers have utilized this compound in the construction of polyaromatic hydrocarbons, which are critical components in next-generation electronics and optoelectronic devices.

The methoxymethyl group attached to the benzene ring introduces additional functional diversity to the molecule. This group can undergo oxidation to form carboxylic acids or reduction to generate alcohols, depending on the reaction conditions. Such transformations are pivotal in drug discovery, where fine-tuning the chemical properties of a molecule is essential for achieving desired pharmacokinetic profiles. Recent advancements in catalytic asymmetric synthesis have further expanded the utility of this compound, allowing for the enantioselective preparation of bioactive compounds with high enantiomeric excess.

In terms of physical properties, 1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene exhibits a melting point of approximately 55°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it amenable to various laboratory-scale reactions. The compound's stability under thermal and oxidative conditions has also been extensively studied, with recent findings indicating that it maintains structural integrity under mild reaction conditions typical of organic synthesis.

The synthesis of 1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene involves a multi-step process that typically begins with the bromination of an allylic alcohol followed by substitution reactions to introduce the methoxymethyl group. Recent innovations in catalytic methods have streamlined this process, reducing reaction times and improving yields. For example, the use of palladium-catalyzed cross-coupling reactions has enabled chemists to assemble this compound with unprecedented efficiency, making it more accessible for large-scale applications.

In conclusion, 1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene stands as a testament to the ingenuity of modern synthetic chemistry. Its versatile structure and favorable chemical properties make it an invaluable tool in both academic research and industrial applications. As ongoing research continues to uncover new avenues for its utilization, this compound is poised to play an even greater role in shaping the future of materials science and drug development.

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